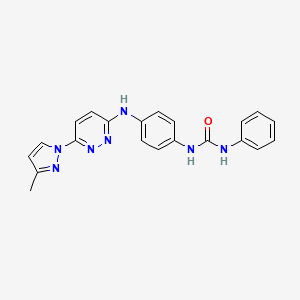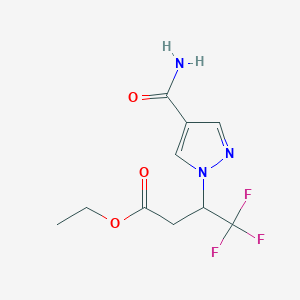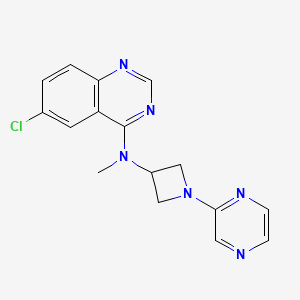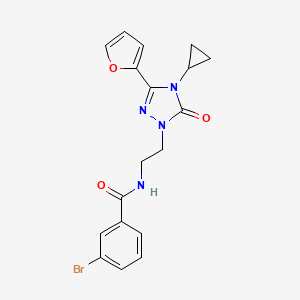
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of various enzymes, including tyrosine kinases, which play a crucial role in various cellular processes.
Mecanismo De Acción
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea inhibits the activity of tyrosine kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups from ATP to tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various biochemical and physiological effects. This compound inhibits the activity of tyrosine kinases, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the inhibition of cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several advantages and limitations for lab experiments. One advantage is that this compound is a potent inhibitor of tyrosine kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, this compound has potential applications in cancer research and therapy. One limitation is that this compound may have off-target effects, leading to the inhibition of other enzymes and signaling pathways. Therefore, it is essential to conduct further research to determine the specificity of this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea. One future direction is to conduct further research on the specificity of this compound. It is essential to determine whether this compound has off-target effects and whether it can be used as a specific inhibitor of tyrosine kinases. Another future direction is to investigate the potential applications of this compound in cancer research and therapy. It is essential to determine whether this compound can be used as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to investigate the potential side effects of this compound and its safety profile.
Métodos De Síntesis
The synthesis of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves several steps. The starting materials for the synthesis are 3-methyl-1H-pyrazole-5-carboxylic acid and 3-amino-6-bromo-pyridazine. The first step involves the conversion of 3-methyl-1H-pyrazole-5-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-6-bromo-pyridazine to form the intermediate compound. The intermediate compound is then reacted with 4-aminobenzonitrile to form the final product.
Aplicaciones Científicas De Investigación
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has various scientific research applications. This compound is a potent inhibitor of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Tyrosine kinases are also involved in the development and progression of various diseases, including cancer. Therefore, 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has potential applications in cancer research and therapy.
Propiedades
IUPAC Name |
1-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-13-14-28(27-15)20-12-11-19(25-26-20)22-17-7-9-18(10-8-17)24-21(29)23-16-5-3-2-4-6-16/h2-14H,1H3,(H,22,25)(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJMTKJALTIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2618638.png)

![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)

![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)

![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)

![N-(1-cyanobutyl)-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2618655.png)
